molecular formula C9H9BrF2OZn B14878489 4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide

4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide

Cat. No.: B14878489
M. Wt: 316.4 g/mol
InChI Key: ITYPFIPVNYRVQE-UHFFFAOYSA-M
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Description

4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2’,2’-difluoroethoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’,2’-difluoroethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-[(2’,2’-Difluoroethoxy)methyl]bromobenzene+Zn4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide\text{4-[(2',2'-Difluoroethoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(2',2'-Difluoroethoxy)methyl]phenylzinc bromide} 4-[(2’,2’-Difluoroethoxy)methyl]bromobenzene+Zn→4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of 4-[(2’,2’-difluoroethoxy)methyl]phenylzinc bromide is scaled up using large reactors with precise control over temperature, pressure, and inert atmosphere. The process involves continuous monitoring and automation to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and other electrophiles.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Negishi coupling, the product is typically a biaryl or alkyl-aryl compound.

Scientific Research Applications

4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in target molecules.

    Biological Studies: It is used to modify biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 4-[(2’,2’-difluoroethoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide
  • 4-(Trifluoromethoxy)phenylmagnesium bromide

Uniqueness

4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide is unique due to the presence of the difluoroethoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of fluorinated organic compounds.

Properties

Molecular Formula

C9H9BrF2OZn

Molecular Weight

316.4 g/mol

IUPAC Name

bromozinc(1+);2,2-difluoroethoxymethylbenzene

InChI

InChI=1S/C9H9F2O.BrH.Zn/c10-9(11)7-12-6-8-4-2-1-3-5-8;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1

InChI Key

ITYPFIPVNYRVQE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COCC(F)F.[Zn+]Br

Origin of Product

United States

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